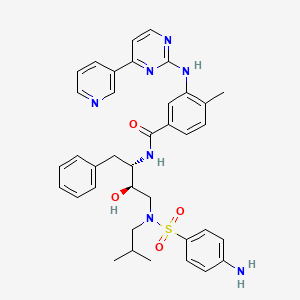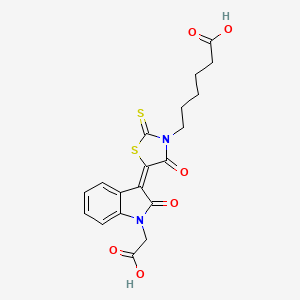
Sodium sulfate anhydrous, for cell culture
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium sulfate anhydrous, for cell culture, is a chemical compound with the formula Na₂SO₄. It is the anhydrous form of sodium sulfate, meaning it does not contain water molecules. This compound is commonly used as a drying agent in organic synthesis and can be utilized in cell culture applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium sulfate anhydrous can be synthesized through several methods. One common method involves the reaction of sodium chloride (industrial salt) with concentrated sulfuric acid. The reaction proceeds as follows: [ \text{2 NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{Na}_2\text{SO}_4 + \text{2 HCl} ] This reaction is typically conducted at high temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, sodium sulfate anhydrous is often produced as a byproduct of various chemical processes, such as the production of hydrochloric acid or the manufacture of sodium dichromate. The compound can also be obtained from natural sources, such as the mineral thenardite .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium sulfate anhydrous undergoes several types of chemical reactions, including:
Oxidation and Reduction: Sodium sulfate can participate in redox reactions, although it is more commonly involved in substitution reactions.
Substitution Reactions: Sodium sulfate can react with other compounds to form new products. For example, it can react with barium chloride to form barium sulfate and sodium chloride: [ \text{Na}_2\text{SO}_4 + \text{BaCl}_2 \rightarrow \text{BaSO}_4 + 2 \text{NaCl} ]
Common Reagents and Conditions: Common reagents used in reactions with sodium sulfate anhydrous include barium chloride, sulfuric acid, and various organic solvents. These reactions are typically conducted under standard laboratory conditions .
Major Products Formed: The major products formed from reactions involving sodium sulfate anhydrous depend on the specific reagents and conditions used. For example, the reaction with barium chloride produces barium sulfate, a white precipitate, and sodium chloride .
Applications De Recherche Scientifique
Sodium sulfate anhydrous has a wide range of applications in scientific research, including:
Mécanisme D'action
Sodium sulfate anhydrous exerts its effects primarily through its ability to dissociate in water to provide sodium ions and sulfate ions. Sodium ions are the principal cations of the extracellular fluid and play a crucial role in maintaining fluid and electrolyte balance. Sulfate ions contribute to the osmotic balance and can participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Magnesium sulfate (MgSO₄): Like sodium sulfate, magnesium sulfate is used as a drying agent and in medical applications as an electrolyte replenisher.
Calcium sulfate (CaSO₄): This compound is used in the construction industry as plaster of Paris and also as a drying agent.
Potassium sulfate (K₂SO₄): Used primarily as a fertilizer, potassium sulfate also has applications in the chemical industry.
Uniqueness of Sodium Sulfate Anhydrous: Sodium sulfate anhydrous is unique in its widespread use across various industries and its ability to maintain osmotic balance in cell culture applications. Its relatively low cost and high availability make it a preferred choice for many applications .
Propriétés
IUPAC Name |
disodium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZURENOXWZQFD-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
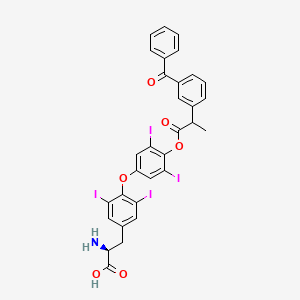


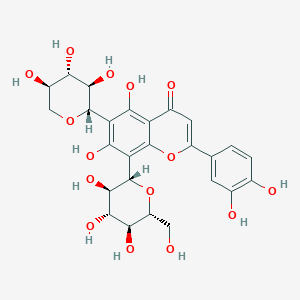



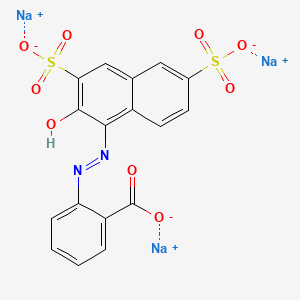
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)
